4-benzylamino-tetrahydropyran-4-carboxylic acid HCl
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Description
“4-benzylamino-tetrahydropyran-4-carboxylic acid HCl” is a chemical compound. It contains a total of 35 bonds; 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 aliphatic ether .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered tetrahydropyran ring with a benzylamino group and a carboxylic acid group .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of p-Aminobenzoic Acid Diamides : Utilized in the synthesis of various diamides through reactions with anesthesin and amines, showcasing its role in creating complex organic compounds (Agekyan & Mkryan, 2015).
- Functionalization Reactions : Participates in reactions leading to the formation of compounds like 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b] pyridine derivatives, demonstrating its versatility in organic synthesis (Yıldırım et al., 2005).
- Synthesis of Tetrahydropyran Derivatives : Involved in the production of various tetrahydropyran derivatives, highlighting its significance in the synthesis of compounds with potential pharmacological applications (Hanzawa et al., 2012).
Medicinal Chemistry and Pharmacology
- Cytokinin Derivatives Synthesis : Essential in the synthesis of cytokinin derivatives, which are investigated for their biological activities, particularly in plant micropropagation (Szüčová et al., 2009).
- Large-Scale Synthesis for HCV NS5A Inhibitor : Used in the large-scale synthesis of a precursor to the Hepatitis C virus NS5A inhibitor, showcasing its potential in the development of antiviral drugs (Mathur et al., 2017).
Organic Chemistry Research
- Tetrahydropyran Ring Synthesis : Key role in synthesizing diverse tetrahydropyrans, a core unit in many biologically active natural products, illustrating its importance in organic chemistry research (Liu & Floreancig, 2010).
properties
IUPAC Name |
4-(benzylamino)oxane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-12(16)13(6-8-17-9-7-13)14-10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRGETZDQFXMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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